molecular formula C21H21FN2O2 B7694931 2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

Cat. No.: B7694931
M. Wt: 352.4 g/mol
InChI Key: FCWYLIGQZXPTSO-UHFFFAOYSA-N
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Description

2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide typically involves multiple steps. One common method includes the reaction of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with N-propylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

2-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYLIGQZXPTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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